molecular formula C5H8ClN3O B1433987 5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole CAS No. 1630763-77-7

5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B1433987
M. Wt: 161.59 g/mol
InChI Key: GFKPSDNOKIMTDK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound. It could include its melting and boiling points, solubility, reactivity, and other relevant properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Acylation Reactions : The acylation of 3-substituted-5-amino-1H-1,2,4-triazoles, a group that includes compounds similar to 5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole, yields 1-acyl-5-amino-1,2,4-triazoles. This process is significant in chemical synthesis, providing insights into the structural properties of triazoles (Winkler & Kristinsson, 1983).

  • Bromine to Lithium Exchange Reactions : Synthesis involving bromine to lithium exchange reactions of certain triazole derivatives, including 1-substituted 4,5-dibromo-1H-1,2,3-triazoles, has been documented. These reactions are pivotal in creating diverse chemical structures and have broad implications in organic chemistry (Iddon & Nicholas, 1996).

Biological Applications

  • Antimicrobial Activities : Some 1,2,4-triazole derivatives demonstrate significant antimicrobial properties. Research on these compounds, which are chemically related to 5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole, suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

  • Cancer Research : The study of benzimidazole derivatives containing 1,2,4-triazole rings indicates their potential as EGFR inhibitors, a critical target in cancer therapy. This research is directly relevant to the medicinal applications of triazole derivatives (Karayel, 2021).

Material Science and Chemistry

  • Tetrel Bonding Interactions : The synthesis and study of triazole derivatives with α-ketoester functionality reveal insights into π-hole tetrel bonding interactions. These findings have implications in material science, particularly in understanding molecular interactions and bonding (Ahmed et al., 2020).

  • Corrosion Inhibition : Triazole derivatives have been studied for their efficacy as corrosion inhibitors in acid media. This research is essential for material preservation and protection in various industrial applications (Li et al., 2007).

Safety And Hazards

This would involve a study of the safety measures that need to be taken while handling the compound and the hazards associated with it .

properties

IUPAC Name

5-chloro-1-(methoxymethyl)-3-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPSDNOKIMTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole

CAS RN

1630763-77-7
Record name 5-Chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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